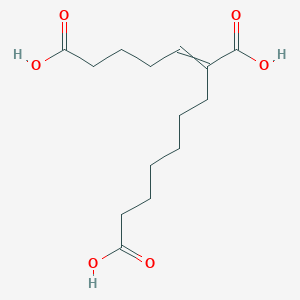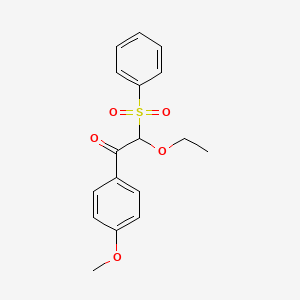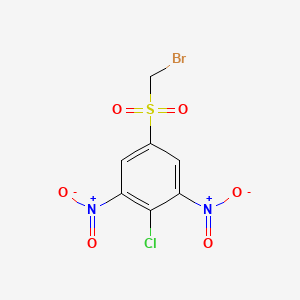
Undec-4-ene-1,5,11-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-4-ene-1,5,11-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to an eleven-carbon chain with a double bond at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undec-4-ene-1,5,11-tricarboxylic acid can be achieved through several methods. One common approach involves the sequential dialkylation of methoxypropadiene via the corresponding lithium derivatives, followed by acid-catalyzed ring closure to form the desired compound . The reaction conditions typically include the use of strong bases such as lithium diisopropylamide (LDA) and subsequent treatment with acids like hydrochloric acid (HCl) to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Undec-4-ene-1,5,11-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of triols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Undec-4-ene-1,5,11-tricarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which undec-4-ene-1,5,11-tricarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The double bond allows for additional chemical modifications, enhancing its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
Citric Acid: Another tricarboxylic acid with three carboxyl groups, commonly found in citrus fruits and used in the citric acid cycle.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A bicyclic amidine compound used as a catalyst in organic synthesis.
Uniqueness
Undec-4-ene-1,5,11-tricarboxylic acid is unique due to its specific structure, which includes a double bond and three carboxyl groups
Properties
CAS No. |
61421-99-6 |
|---|---|
Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
undec-4-ene-1,5,11-tricarboxylic acid |
InChI |
InChI=1S/C14H22O6/c15-12(16)9-4-2-1-3-7-11(14(19)20)8-5-6-10-13(17)18/h8H,1-7,9-10H2,(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
ZPBNGTGYOARKQW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC(=CCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methylbicyclo[2.2.2]octa-2,5-diene-2-carbonitrile](/img/structure/B14567076.png)

![N-[1,1-Dichloro-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14567091.png)


![5,6-Bis[(methanesulfonyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14567104.png)
![(4E)-4-[(2-Methylphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14567129.png)
![Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate](/img/structure/B14567137.png)


![2H-Indol-2-one, 3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-5-methyl-](/img/structure/B14567157.png)
